molecular formula C15H17NO2S B2872373 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448133-73-0

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No.: B2872373
CAS No.: 1448133-73-0
M. Wt: 275.37
InChI Key: HTWWDXFVNSMWMT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide is a synthetic acetamide derivative intended for research and development applications. This compound features a benzylthio moiety and a furan-ethyl group, structural motifs commonly explored in medicinal chemistry for their diverse biological activities . Compounds with similar structures, particularly those containing the benzylthioacetamide backbone, are frequently investigated as key intermediates or potential pharmacophores in the design of novel therapeutic agents . The structural architecture of this reagent makes it a valuable scaffold for researchers, especially in the field of oncology. Heterocyclic compounds like benzothiazoles and their derivatives have demonstrated broad-spectrum biological activities, including significant anticancer properties against various cancer cell lines such as mammary, ovarian, and colon cancers . The incorporation of heterocyclic elements is a established strategy in drug discovery to develop molecules that can interact with specific biological targets . The furan ring, a five-membered oxygen heterocycle, is a privileged structure in this context, often contributing to the pharmacological profile of a molecule . Researchers may utilize 2-(Benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide as a core structure for molecular hybridization to create new chemical entities for in vitro cytotoxic screening, for instance against hepatocellular carcinoma (Hep-G2) or other cell lines . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-15(16-8-6-13-7-9-18-10-13)12-19-11-14-4-2-1-3-5-14/h1-5,7,9-10H,6,8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWWDXFVNSMWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzylthiol, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Table 1: Substituent Variations and Physical Properties
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Bioactivity References
Target Compound Acetamide Benzylthio, Furan-3-yl ethyl - - Under investigation -
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide) Thiadiazole-acetamide Benzylthio, Isopropylphenoxy 88 133–135 Antimicrobial potential
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetamide Acetyl, Bromo - - Synthetic intermediate
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole-acetamide Dichlorophenyl - 489–491 Antimicrobial
  • Benzylthio vs. Other Thioethers : The benzylthio group in the target compound and 5h enhances lipophilicity compared to methylthio (5f) or ethylthio (5g) derivatives . This may improve cellular uptake but could also affect solubility.
  • Furan vs. Compared to thiophene (in ), furan’s oxygen may form weaker hydrogen bonds but offers distinct electronic effects for target binding .

Spectroscopic and Crystallographic Insights

  • NMR Data : In thiadiazole-acetamides (), the benzylthio group’s protons resonate at δ ~4.3–4.5 ppm (CH₂-S), while aromatic protons in furan typically appear at δ ~6.2–7.4 ppm . The target compound’s ¹H NMR would likely show distinct furan signals and benzylthio CH₂ splitting.
  • Crystal Packing : Thiazole-acetamides () form intermolecular N–H⋯N hydrogen bonds, stabilizing 1D chains . The furan’s oxygen in the target compound may instead participate in C–H⋯O interactions, altering crystal lattice stability.

Biological Activity

2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a benzylthio group and a furan ring, which contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of benzylthiol with an appropriate acetamide derivative, often using bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exhibits significant antimicrobial activity. It has been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that compounds with similar structures demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

MicroorganismActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Candida albicansSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. In particular, it has shown promising results against liver cancer (HEPG2) and cervical cancer (HeLa) cell lines, with mechanisms involving the inhibition of specific enzymes related to cancer cell growth .

Cancer Cell LineIC50 Value (μM)
HEPG210.28
HeLa15.5

The mechanism by which 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exerts its biological effects is thought to involve interactions with specific molecular targets:

  • Thiol Interactions : The benzylthio group can interact with thiol-containing enzymes, potentially leading to enzyme inhibition.
  • Aromatic Interactions : The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their function and contributing to the observed antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of benzylthio compounds for their antibacterial activity against a range of bacteria. The results indicated that compounds similar to 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide exhibited notable antibacterial effects comparable to standard antibiotics .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of various thioether derivatives were assessed using the MTT assay on different cancer cell lines. The results showed that certain derivatives had significant cytotoxic effects, indicating potential therapeutic applications .

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